molecular formula C7H6ClNO3 B6248476 4-formylpyridine-2-carboxylic acid hydrochloride CAS No. 2408966-52-7

4-formylpyridine-2-carboxylic acid hydrochloride

Cat. No.: B6248476
CAS No.: 2408966-52-7
M. Wt: 187.58 g/mol
InChI Key: TVKNINSHBHWCDL-UHFFFAOYSA-N
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Description

4-Formylpyridine-2-carboxylic acid hydrochloride is an organic compound with the molecular formula C7H6ClNO3. It is a derivative of pyridine, featuring both a formyl group at the fourth position and a carboxylic acid group at the second position on the pyridine ring. This compound is often used in various chemical syntheses and research applications due to its unique structural properties.

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of this compound typically begins with pyridine derivatives.

    Formylation: The formyl group can be introduced via the Vilsmeier-Haack reaction, which involves the reaction of a pyridine derivative with a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature in the presence of a catalyst.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale batch reactions using the aforementioned synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the formyl group is oxidized to a carboxylic acid group.

    Reduction: The compound can be reduced to form 4-hydroxymethylpyridine-2-carboxylic acid hydrochloride using reducing agents like sodium borohydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the formyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents such as Grignard reagents or organolithium compounds are used for nucleophilic substitution.

Major Products:

    Oxidation: 4-Pyridine-2,4-dicarboxylic acid hydrochloride.

    Reduction: 4-Hydroxymethylpyridine-2-carboxylic acid hydrochloride.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

4-Formylpyridine-2-carboxylic acid hydrochloride is utilized in several scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: The compound is used in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-formylpyridine-2-carboxylic acid hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The formyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    4-Formylpyridine: Lacks the carboxylic acid group, making it less versatile in certain chemical reactions.

    2-Formylpyridine-4-carboxylic acid: An isomer with different reactivity and properties.

    Pyridine-2,4-dicarboxylic acid: Contains two carboxylic acid groups, offering different chemical behavior.

Uniqueness: 4-Formylpyridine-2-carboxylic acid hydrochloride is unique due to the presence of both a formyl and a carboxylic acid group on the pyridine ring, providing a distinct set of chemical properties and reactivity patterns that are valuable in various synthetic and research applications.

Properties

CAS No.

2408966-52-7

Molecular Formula

C7H6ClNO3

Molecular Weight

187.58 g/mol

IUPAC Name

4-formylpyridine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C7H5NO3.ClH/c9-4-5-1-2-8-6(3-5)7(10)11;/h1-4H,(H,10,11);1H

InChI Key

TVKNINSHBHWCDL-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1C=O)C(=O)O.Cl

Purity

95

Origin of Product

United States

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